1-[(Cyclohexylideneamino)oxy]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyclohexylideneamino, methoxyphenyl, and trifluoromethylpyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethyl groups, and the final coupling with the cyclohexylideneamino group. Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications, including:
Medicinal Chemistry: This compound may be explored for its potential neuroprotective and anti-inflammatory properties.
Biology: It can be used in studies related to cellular signaling pathways and molecular interactions.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory responses, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to interact with various proteins and cellular components, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Triazole-pyrimidine hybrids: Explored for their neuroprotective and anti-inflammatory properties.
Uniqueness
CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20F3N3O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(cyclohexylideneamino) 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C20H20F3N3O3S/c1-28-15-9-7-13(8-10-15)16-11-17(20(21,22)23)25-19(24-16)30-12-18(27)29-26-14-5-3-2-4-6-14/h7-11H,2-6,12H2,1H3 |
InChI Key |
JURRNFANNQOYKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)ON=C3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.